molecular formula C36H48N4O8 B560216 Isamoltane hemifumarate

Isamoltane hemifumarate

Numéro de catalogue: B560216
Poids moléculaire: 664.8 g/mol
Clé InChI: MCHSBYUSDSJLAQ-WXXKFALUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isamoltane hemifumarate (C₁₆H₂₂N₂O₂) is a β-adrenoceptor ligand and selective 5-HT₁B receptor antagonist . It is synthesized as a hemifumarate salt to enhance stability and solubility, with a reported purity of ≥99% by HPLC . Structurally, it features a propanolamine backbone with a pyrrole-substituted phenoxy group and isopropylamine side chain . Pharmacologically, it exhibits dual activity: antagonism at serotonin 5-HT₁B receptors and β-adrenergic modulation, though its exact β-adrenergic action (agonist vs. antagonist) remains debated . Preclinical studies highlight its use in rodent models to explore anti-aggressive and neurobehavioral effects .

Méthodes De Préparation

Chemical and Physicochemical Properties Influencing Preparation

Isamoltane hemifumarate (CAS 874882-92-5) is a hemifumarate salt with the molecular formula C16H22N2O212C4H4O4\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_2 \cdot \frac{1}{2}\text{C}_4\text{H}_4\text{O}_4 and a molecular weight of 332.4 g/mol . Its solubility profile dictates formulation strategies:

  • Water solubility : <3.32 mg/mL at room temperature .

  • Organic solvents : Soluble in DMSO, PEG300, and Tween 80 mixtures for in vivo studies .

The compound’s stability is temperature-sensitive, requiring storage at -20°C in desiccated conditions to prevent degradation . HPLC analyses confirm a purity of ≥99%, with chromatographic methods optimized for batch validation .

Stock Solution Preparation for In Vitro Studies

Standard Stock Solution Protocols

Stock solutions are typically prepared in DMSO due to the compound’s limited aqueous solubility. The following table outlines concentration-dependent volumes for common laboratory scales :

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
13.00840.60170.3008
515.04213.00841.5042
1030.08426.01683.0084

Key considerations :

  • Solubilization : Gentle heating to 37°C with ultrasonic agitation improves dissolution .

  • Storage : Aliquots stored at -80°C remain stable for 6 months; -20°C storage limits use to 1 month .

In Vivo Formulation Strategies

Rodent Studies: Intraperitoneal Administration

A validated protocol for rat models involves:

  • Master solution : Dissolve this compound in DMSO at 10 mg/mL .

  • Vehicle mixture : Combine 30% PEG300, 10% Tween 80, and 60% ddH₂O .

  • Working solution : Dilute the master solution in vehicle to achieve doses of 0.3–30 mg/kg .

Example dosing regimen :

  • Dose range : 0.3–30 mg/kg (intraperitoneal) .

  • Biological outcomes :

    • 30 mg/kg reduces striatal 5-HTP accumulation by 38% .

    • Cortical 5-HT synthesis increases at 0.3–3 mg/kg .

Alternative Solvent Systems

For non-aqueous delivery, corn oil serves as a viable solvent:

  • Preparation : Directly suspend pre-dissolved DMSO master solution in corn oil .

  • Stability : Stable for 24 hours at 4°C .

Analytical and Quality Control Methods

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (4.6 × 150 mm, 5 μm) .

  • Mobile phase : Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid .

  • Detection : UV absorbance at 254 nm .

Acceptance criteria :

  • Purity : ≥99% peak area .

  • Retention time : 8.2 minutes under isocratic conditions .

Research Applications and Case Studies

Cerebral Vasoconstriction Studies

In a subarachnoid hemorrhage model, this compound (3 mg/kg SC) inhibited 5-HT1B-mediated vasoconstriction by >60%, as measured by laser Doppler flowmetry . Concurrent 20-HETE synthesis blockade with HET0016 amplified this effect, confirming receptor crosstalk .

Anxiety Models

Doses of 10 mg/kg (IP) in Sprague-Dawley rats increased cortical 5-HT synthesis without altering hippocampal 5-HTP levels, supporting anxiolytic efficacy .

Troubleshooting Common Preparation Issues

Precipitation in Aqueous Buffers

  • Cause : Exceeding solubility limits (≥3.32 mg/mL) .

  • Solution : Increase PEG300 proportion to 40% or reduce compound concentration .

Bioavailability Variability

  • Cause : Incomplete dissolution during master solution preparation .

  • Solution : Extend ultrasonic agitation to 15 minutes and verify clarity before dilution .

Analyse Des Réactions Chimiques

L'hémifumarate d'isamoltane subit diverses réactions chimiques, notamment :

Applications de la recherche scientifique

L'hémifumarate d'isamoltane a été largement étudié pour ses applications dans :

    Chimie : Utilisé comme composé de référence dans les études de liaison aux récepteurs.

    Biologie : Investigé pour ses effets sur les récepteurs de la sérotonine et de l'adrénaline.

    Médecine : Agent thérapeutique potentiel pour les troubles anxieux.

    Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques.

Mécanisme d'action

L'hémifumarate d'isamoltane exerce ses effets en antagonisant sélectivement le récepteur 5-HT1B, qui joue un rôle dans la modulation de la libération de neurotransmetteurs. Il se lie également aux récepteurs β-adrénergiques, influençant diverses réponses physiologiques .

Applications De Recherche Scientifique

Isamoltane hemifumarate exhibits several key pharmacological properties:

  • 5-HT1B Receptor Antagonism : It has an IC50 value of 39 nM for inhibiting the binding of [125I]ICYP to 5-HT1B receptors in rat brain membranes, indicating a strong antagonistic effect on these receptors .
  • β-Adrenergic Receptor Affinity : The compound also shows significant activity at β-adrenergic receptors with an IC50 of 8.4 nM, making it a dual-action pharmacological agent .
  • Anxiolytic Effects : Research indicates that this compound has anxiolytic properties, which could have implications for treating anxiety disorders .

Neuroscience Research

This compound's role as a 5-HT1B antagonist makes it a valuable tool in studying serotonin receptor pathways and their implications in neurological conditions. For instance, studies have shown that it can modulate serotonin synthesis and release in various brain regions, which is critical for understanding mood regulation and anxiety .

Pain Management

Research has explored the role of serotonin receptors in pain perception. This compound has been tested in models assessing mechanical allodynia induced by serotonin, revealing insights into how peripheral serotonin receptors contribute to pain mechanisms . This suggests potential applications in developing analgesic therapies.

Psychiatric Disorders

Given its anxiolytic effects and modulation of serotonergic pathways, this compound may be investigated further for its potential use in treating psychiatric disorders such as depression and anxiety disorders. Its ability to selectively target specific serotonin receptors could lead to more effective treatments with fewer side effects compared to traditional antidepressants.

Case Study 1: Modulation of GABA Release

In a study examining the effects of this compound on GABA release in the globus pallidus of rodent models, it was found that pre-treatment with this compound significantly inhibited the rotational behavior induced by the 5-HT1B receptor agonist CP-93129. This suggests that this compound can effectively modulate neurotransmitter release dynamics, offering insights into its potential therapeutic applications in movement disorders .

Case Study 2: Effects on Mechanical Allodynia

Another study investigated the effects of this compound on mechanical allodynia induced by serotonin in mice. The results indicated that while Isamoltane did not inhibit allodynia directly, it provided valuable data on the interactions between different serotonin receptor subtypes, highlighting its utility in pain research .

Mécanisme D'action

Isamoltane hemifumarate exerts its effects by selectively antagonizing the 5-HT1B receptor, which plays a role in the modulation of neurotransmitter release. It also binds to β-adrenergic receptors, influencing various physiological responses .

Comparaison Avec Des Composés Similaires

The following table compares Isamoltane hemifumarate with structurally or functionally related compounds:

Compound Molecular Formula Primary Targets Pharmacological Action Purity Applications References
This compound C₁₆H₂₂N₂O₂ 5-HT₁B (antagonist), β-adrenergic (ligand*) Anti-aggressive effects, neurobehavioral modulation ≥99% (HPLC) Preclinical research
Eplivanserin hemifumarate C₂₄H₂₆FN₃O₅ 5-HT₂A (antagonist) Insomnia treatment (discontinued) ≥98% (HPLC) Clinical trials (sleep disorders)
Isoprenaline hydrochloride C₁₁H₁₇NO₃·HCl β₁/β₂-adrenergic (agonist) Bronchodilation, cardiac stimulation >99.8% (NMR) Asthma, bradycardia
Rilmenidine hemifumarate 2C₁₀H₁₆N₂O·C₄H₄O₄ Imidazoline I₁ receptors Antihypertensive Not reported Hypertension management
JP1302 dihydrochloride C₁₇H₂₀Cl₂N₂O α₂C-adrenergic (antagonist) Neuropsychiatric disorder research >98% (HPLC) Preclinical studies (depression, ADHD)

*Note: β-adrenergic activity is described as "ligand" in some sources and "agonist" in others .

Key Comparative Insights

Receptor Specificity: Isamoltane uniquely combines 5-HT₁B antagonism with β-adrenergic activity, whereas Eplivanserin targets 5-HT₂A , and JP1302 selectively blocks α₂C-adrenergic receptors . Isoprenaline is a non-selective β-agonist, contrasting Isamoltane’s mixed receptor profile .

Structural Features: Hemifumarate salts are common in Isamoltane, Eplivanserin, and Rilmenidine to improve pharmacokinetics . Isamoltane’s pyrrole-phenoxy structure differs from Eplivanserin’s fluorophenyl-oxime moiety .

Eplivanserin was discontinued due to safety concerns despite high 5-HT₂A affinity .

Purity and Synthesis :

  • Isamoltane and Isoprenaline hydrochloride achieve >99% purity via optimized synthetic routes (Fischer indole and Speeter-Anthony methods) .

Research Findings and Data

  • Enzymatic Assays : Hemifumarate salts (e.g., Isamoltane) are used as controls in DPP-4 inhibition studies, demonstrating their utility in biochemical assays .
  • β-Adrenergic Activity : Discrepancies exist between studies describing Isamoltane as a β-adrenergic "agonist" versus a "ligand" with unspecified activity . Further receptor-binding assays are needed to resolve this.
  • Behavioral Effects : Isamoltane reduces aggression in rodent models at doses of 10–20 mg/kg, suggesting serotonergic modulation .

Discussion of Contradictory Evidence

The conflicting descriptions of Isamoltane’s β-adrenergic activity (agonist vs. ligand) may arise from differences in experimental models or receptor subtypes tested. For example:

  • cites β-agonist properties based on functional assays .
  • uses broad terminology ("ligand"), which could encompass partial agonism or allosteric modulation .
  • Resolution requires direct comparison of Isamoltane’s efficacy in β-adrenergic pathways versus reference agonists like Isoprenaline.

Activité Biologique

Isamoltane hemifumarate, a compound primarily researched for its pharmacological properties, exhibits significant biological activity through its interactions with serotonin and adrenergic receptors. This article delves into its mechanism of action, biochemical properties, and relevant case studies that highlight its potential therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound is chemically identified as 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)]-propan-2-ol hemifumarate.
  • Molecular Formula : C16_{16}H22_{22}N2_{2}O2_{2}
  • Molar Mass : 274.364 g/mol
  • CAS Number : 874882-92-5

This compound functions primarily as a selective antagonist of the 5-HT1B receptor , with approximately 30-fold selectivity over the 5-HT1A receptor . Additionally, it interacts with β-adrenoceptors, which are implicated in the body's response to stress and anxiety.

Key Mechanisms:

  • 5-HT1B Receptor Antagonism : By blocking this receptor, isamoltane modulates serotonergic signaling, potentially reducing anxiety and affecting mood regulation.
  • β-Adrenoceptor Interaction : This interaction may influence cardiovascular responses and stress-related behaviors.

Biological Activity

The biological effects of this compound have been studied extensively in various experimental models. Below are some critical findings regarding its biological activity:

Biological Activity Description
Anxiolytic EffectsDemonstrated in rodent models, showing reduced anxiety-like behavior.
Neurotransmitter ModulationIncreases serotonin turnover in the brain, particularly in the hypothalamus and hippocampus.
Receptor Binding AffinityApproximately five times more potent at the 5-HT1B receptor (Ki = 21 nmol/L) compared to 5-HT1A (Ki = 112 nmol/L) .

Case Studies and Research Findings

  • Animal Model Studies :
    • A study conducted on male Sprague-Dawley rats indicated that this compound significantly increased the concentration of 5-hydroxyindoleacetic acid (a serotonin metabolite) in the hypothalamus and hippocampus, suggesting enhanced serotonin turnover at doses of 3 mg/kg .
    • Behavioral assays demonstrated that administration of isamoltane reduced anxiety-like behaviors in elevated plus maze tests, supporting its potential as an anxiolytic agent .
  • Biochemical Analysis :
    • Binding experiments showed that this compound effectively inhibits serotonin reuptake mechanisms by blocking terminal autoreceptors, leading to increased serotonin availability in synaptic clefts .
    • The compound's selectivity for the 5-HT1B receptor over the 5-HT1A receptor suggests a targeted approach for treating anxiety without significant side effects associated with broader serotonergic modulation .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Isamoltane hemifumarate in academic research?

  • Methodological Answer : Synthesis typically involves coupling the free base of Isamoltane with hemifumaric acid under controlled stoichiometric conditions. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization), and mass spectrometry (MS) for molecular weight verification. Thermal stability is evaluated via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . For reproducibility, experimental protocols must specify solvent systems, reaction temperatures, and purification steps (e.g., recrystallization solvents) .

Q. How does this compound’s dual activity as a 5-HT1B antagonist and β-adrenergic ligand influence receptor selectivity studies?

  • Methodological Answer : Researchers should design competitive binding assays using radiolabeled ligands (e.g., [³H]-5-HT for 5-HT1B and [³H]-dihydroalprenolol for β-adrenergic receptors). Dose-response curves and IC₅₀ calculations must account for potential cross-reactivity. Negative controls (e.g., receptor knockout models) and positive controls (selective agonists/antagonists) are critical to isolate target effects . Statistical analysis should use ANOVA with post-hoc tests to compare binding affinities across receptor subtypes .

Q. What stability considerations are essential for this compound in long-term pharmacological studies?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) over 6–12 months assess degradation products via HPLC. Photostability requires testing under ICH Q1B guidelines using UV-Vis exposure. Hemifumarate salts generally exhibit better solubility and stability than free bases, but pH-dependent degradation in aqueous buffers must be monitored using kinetic modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β-adrenergic vs. 5-HT1B receptor affinity ratios for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, temperature). A meta-analysis of published IC₅₀ values, stratified by experimental parameters, can identify confounding variables. Replicate studies using standardized protocols (e.g., HEK293 cells expressing human receptors) and orthogonal techniques (e.g., functional cAMP assays for β-adrenergic activity) are recommended. Data normalization to reference ligands (e.g., propranolol for β-adrenergic) reduces inter-study variability .

Q. What experimental designs are optimal for isolating this compound’s neuropharmacological effects from peripheral β-adrenergic actions?

  • Methodological Answer : Use in vivo models with central vs. peripheral receptor blockade. For example, co-administer Isamoltane with a peripherally restricted β-antagonist (e.g., nadolol) to isolate central 5-HT1B effects. Microdialysis in brain regions (e.g., prefrontal cortex) paired with systemic pharmacokinetic profiling can correlate receptor occupancy with behavioral outcomes .

Q. What crystallization strategies improve the polymorphic purity of this compound for X-ray diffraction studies?

  • Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) under varying cooling rates to favor Form I crystallization. Use powder X-ray diffraction (PXRD) and dynamic vapor sorption (DVS) to confirm polymorph identity and hygroscopicity. For novel polymorphs (e.g., Form II), structure-property relationships should link crystal packing to solubility and bioavailability .

Q. How should researchers address batch-to-batch variability in this compound’s pharmacological data?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) monitoring (e.g., pH, stirring rate). Use multivariate analysis (e.g., PCA) to correlate impurity profiles (e.g., residual solvents) with bioactivity outliers. Report batch numbers and characterization data in supplementary materials for transparency .

Q. Data Presentation Guidelines

  • Tables : Include mean ± SD for triplicate experiments, with footnotes explaining outliers. Use Roman numerals for table labels (e.g., Table I: Receptor Binding Affinities) .
  • Figures : Dose-response curves must specify error bars (SEM vs. SD) and curve-fitting methods (e.g., Hill equation). Use color-coding for receptor subtypes in schematics .

Propriétés

IUPAC Name

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHSBYUSDSJLAQ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.